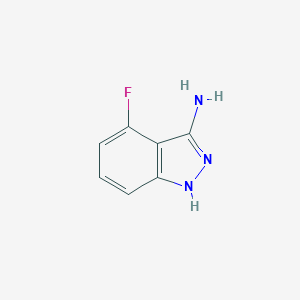

4-fluoro-1H-indazol-3-amine

Übersicht

Beschreibung

4-fluoro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₆FN₃. It is part of the indazole family, which is known for its diverse biological activities. The compound consists of a bicyclic structure made up of a pyrazole ring fused to a benzene ring, with a fluorine atom at the 4-position and an amino group at the 3-position. Indazole derivatives, including this compound, have gained significant attention in medicinal chemistry due to their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazol-3-amine typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to produce the indazole core . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography are common in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-fluoro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as CHK1 and CHK2, which play a crucial role in cell cycle regulation and DNA damage response . By inhibiting these kinases, the compound can induce apoptosis and cell cycle arrest in cancer cells, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

1H-indazole-3-amine: Lacks the fluorine atom, which may result in different biological activities and reactivity.

5-fluoro-1H-indazole-3-amine: Fluorine atom is at the 5-position, which can alter its interaction with molecular targets.

4-chloro-1H-indazol-3-amine: Chlorine atom instead of fluorine, leading to different physicochemical properties and biological activities.

The uniqueness of this compound lies in the presence of the fluorine atom at the 4-position, which can enhance its metabolic stability and binding affinity to specific targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

4-Fluoro-1H-indazol-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and pharmacological implications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 4-position of the indazole ring, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 151.14 g/mol.

The primary mechanism of action for this compound involves the inhibition of specific kinases, which play crucial roles in cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. The compound has been shown to interact with the ATP-binding sites of various kinases, leading to cellular effects including:

- Induction of Apoptosis : By modulating pro-apoptotic and anti-apoptotic proteins, it promotes programmed cell death.

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells, preventing their division and growth.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit a broad range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cancer cell proliferation. |

| Antimicrobial | Exhibits antibacterial and antifungal properties. |

| Anti-inflammatory | Reduces inflammation through modulation of inflammatory pathways. |

| Antidiabetic | Shows potential as an inhibitor for enzymes related to glucose metabolism. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that varying substitutions on the indazole ring can enhance its potency against specific targets:

- Fluorine Substitution : The presence of fluorine at the 4-position has been linked to improved binding affinity and selectivity towards certain kinases.

- Amino Group Variations : Modifications in the amino group can lead to changes in pharmacokinetic properties and biological efficacy.

Case Study: Inhibition of FGFR Kinases

In a detailed study focusing on fibroblast growth factor receptors (FGFR), derivatives of indazole were synthesized and tested for their inhibitory activity:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | < 10 | FGFR1 |

| 6-Bromo derivative | 15 | FGFR2 |

| Methyl derivative | 25 | Bcr-Abl |

These findings suggest that even minor modifications in the chemical structure can lead to significant changes in biological activity.

Pharmacological Implications

The pharmacokinetics of this compound indicate that it should be stored under specific conditions (e.g., dark, dry environment) to maintain stability. Its interactions with cytochrome P450 enzymes highlight its potential for drug-drug interactions, necessitating careful consideration during therapeutic applications.

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMNYSASBRVPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355874 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404827-78-7 | |

| Record name | 4-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.